molecular formula C11H12N2O3 B11016403 (2E)-N-ethyl-3-(3-nitrophenyl)prop-2-enamide

(2E)-N-ethyl-3-(3-nitrophenyl)prop-2-enamide

Cat. No.: B11016403
M. Wt: 220.22 g/mol
InChI Key: XQQKIPRHOORRRL-VOTSOKGWSA-N
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Description

(2E)-N-ethyl-3-(3-nitrophenyl)prop-2-enamide is an organic compound characterized by the presence of an ethyl group attached to the nitrogen atom, a nitrophenyl group attached to the third carbon of the prop-2-enamide chain, and a double bond between the second and third carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-ethyl-3-(3-nitrophenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-nitrobenzaldehyde and N-ethylamine.

    Condensation Reaction: The first step involves a condensation reaction between 3-nitrobenzaldehyde and N-ethylamine to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced to form the corresponding amine.

    Acylation: The final step involves the acylation of the amine with a suitable acylating agent, such as acryloyl chloride, to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-ethyl-3-(3-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under suitable conditions.

Major Products

    Oxidation: Products may include nitroso derivatives or other oxidized forms.

    Reduction: The primary product is the corresponding amine.

    Substitution: Depending on the substituent, various substituted derivatives of the original compound can be formed.

Scientific Research Applications

Chemistry

In chemistry, (2E)-N-ethyl-3-(3-nitrophenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound may be used to study the effects of nitroaromatic compounds on biological systems. It can serve as a model compound for investigating the interactions between nitroaromatic compounds and biological macromolecules.

Medicine

In medicine, this compound may have potential applications as a pharmaceutical intermediate. Its derivatives could be explored for their therapeutic properties, such as anti-inflammatory or antimicrobial activities.

Industry

In industrial applications, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its nitro group and conjugated system make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of (2E)-N-ethyl-3-(3-nitrophenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. The conjugated system allows for interactions with aromatic residues in proteins, potentially affecting their function.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-ethyl-3-(4-nitrophenyl)prop-2-enamide: Similar structure but with the nitro group in the para position.

    (2E)-N-ethyl-3-(2-nitrophenyl)prop-2-enamide: Similar structure but with the nitro group in the ortho position.

    N-ethyl-3-(3-nitrophenyl)propionamide: Lacks the double bond in the prop-2-enamide chain.

Uniqueness

(2E)-N-ethyl-3-(3-nitrophenyl)prop-2-enamide is unique due to the specific positioning of the nitro group and the double bond in the prop-2-enamide chain. This configuration influences its chemical reactivity and interactions with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

(E)-N-ethyl-3-(3-nitrophenyl)prop-2-enamide

InChI

InChI=1S/C11H12N2O3/c1-2-12-11(14)7-6-9-4-3-5-10(8-9)13(15)16/h3-8H,2H2,1H3,(H,12,14)/b7-6+

InChI Key

XQQKIPRHOORRRL-VOTSOKGWSA-N

Isomeric SMILES

CCNC(=O)/C=C/C1=CC(=CC=C1)[N+](=O)[O-]

Canonical SMILES

CCNC(=O)C=CC1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

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